molecular formula C4H4Cl2O3 B2542908 Methyl 2,3-dichloro-3-oxopropanoate CAS No. 60180-62-3

Methyl 2,3-dichloro-3-oxopropanoate

Cat. No.: B2542908
CAS No.: 60180-62-3
M. Wt: 170.97
InChI Key: VGLAESBBSQCKBP-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-3-oxopropanoate is an organic compound with the molecular formula C₄H₄Cl₂O₃ and a molecular weight of 170.98 g/mol . It is a chlorinated ester that is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-3-oxopropanoate can be synthesized through the chlorination of methyl 3-oxopropanoate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 3 positions of the propanoate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,3-dichloro-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

    Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorinated positions in the compound make it highly reactive in substitution reactions. The ester functional group can undergo hydrolysis or transesterification reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dichloro-3-oxopropanoate is unique due to its dual chlorination, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 2,3-dichloro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O3/c1-9-4(8)2(5)3(6)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAESBBSQCKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60180-62-3
Record name methyl 2,3-dichloro-3-oxopropanoate
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